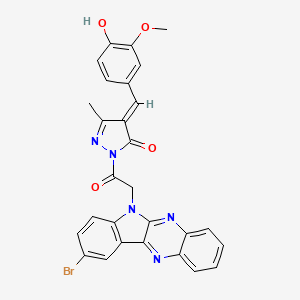
3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((4-hydroxy-3-methoxyphenyl)methylene)-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(9-Bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one is a complex organic compound that features multiple functional groups, including indole, quinoxaline, pyrazolone, and methoxybenzylidene moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the indolo[2,3-b]quinoxaline core: This could be achieved through a series of cyclization reactions starting from appropriate precursors.
Introduction of the bromo group: This might involve bromination reactions using reagents like N-bromosuccinimide (NBS).
Acetylation: The acetyl group could be introduced via acetylation reactions using acetic anhydride or acetyl chloride.
Formation of the pyrazolone ring: This could involve condensation reactions between hydrazine derivatives and diketones.
Benzylidene formation: The benzylidene moiety could be introduced through aldol condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions could target the carbonyl groups in the pyrazolone ring.
Substitution: The bromo group could be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: The compound could serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It might be used as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound could be studied for its potential to inhibit specific enzymes.
Receptor Binding: It might be investigated for its ability to bind to certain biological receptors.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Anticancer Activity: It might be studied for its potential anticancer properties.
Industry
Material Science: The compound could be used in the development of new materials with specific properties.
Agriculture: It might be investigated for its potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites.
Receptor Binding: It could exert its effects by binding to and modulating the activity of specific receptors.
Comparación Con Compuestos Similares
Similar Compounds
Indoloquinoxalines: Compounds with similar indoloquinoxaline cores.
Pyrazolones: Compounds with similar pyrazolone rings.
Benzylidene Derivatives: Compounds with similar benzylidene moieties.
Uniqueness
The uniqueness of 1-(2-(9-Bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one lies in its combination of multiple functional groups, which could confer unique biological activities and chemical reactivity.
Propiedades
Número CAS |
119457-28-2 |
|---|---|
Fórmula molecular |
C28H20BrN5O4 |
Peso molecular |
570.4 g/mol |
Nombre IUPAC |
(4E)-2-[2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetyl]-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C28H20BrN5O4/c1-15-18(11-16-7-10-23(35)24(12-16)38-2)28(37)34(32-15)25(36)14-33-22-9-8-17(29)13-19(22)26-27(33)31-21-6-4-3-5-20(21)30-26/h3-13,35H,14H2,1-2H3/b18-11+ |
Clave InChI |
TZAQLRWZSHXAIJ-WOJGMQOQSA-N |
SMILES isomérico |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)O)OC)C(=O)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53 |
SMILES canónico |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)O)OC)C(=O)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


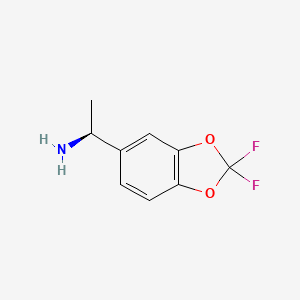
![8,20-Dibromo-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B13129550.png)
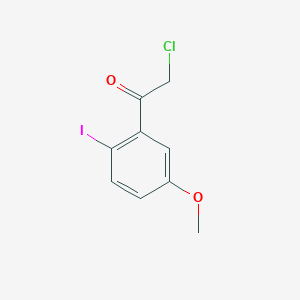
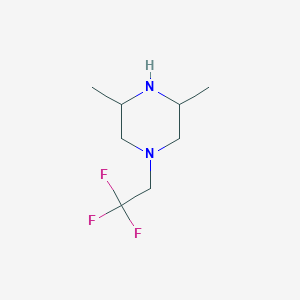
![2,6-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B13129578.png)


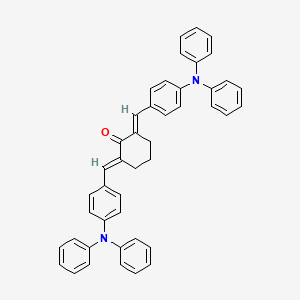

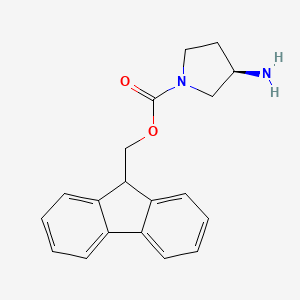



![tert-Butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13129640.png)
